Bufrolin
Bufrolin
Bufrolin(cas 54867-56-0) is a mast cell stabilizer drug and is shown to display agonism at either human or rat G protein-coupled receptor GPR35.
Brand Name:
Vulcanchem
CAS No.:
54867-56-0
VCID:
VC0127780
InChI:
InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26)
SMILES:
CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O
Molecular Formula:
C18H16N2O6
Molecular Weight:
356.3 g/mol
Bufrolin
CAS No.: 54867-56-0
Reference Standards
VCID: VC0127780
Molecular Formula: C18H16N2O6
Molecular Weight: 356.3 g/mol
CAS No. | 54867-56-0 |
---|---|
Product Name | Bufrolin |
Molecular Formula | C18H16N2O6 |
Molecular Weight | 356.3 g/mol |
IUPAC Name | 6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid |
Standard InChI | InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26) |
Standard InChIKey | BQVIONBNDNFCCP-UHFFFAOYSA-N |
SMILES | CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O |
Canonical SMILES | CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O |
Description | Bufrolin(cas 54867-56-0) is a mast cell stabilizer drug and is shown to display agonism at either human or rat G protein-coupled receptor GPR35. |
Synonyms | 6-butyl-1,4,7,10-tetrahydro-4,10-dioxo-1,7-phenathroline-2,8-dicarboxylic acid bufrolin bufrolin disodium salt ICI 74917 ICI-74917 |
Reference | 1. Mol Pharmacol. 2014 Jan;85(1):91-104. doi: 10.1124/mol.113.089482. Epub 2013 Oct 10. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. MacKenzie AE(1), Caltabiano G, Kent TC, Jenkins L, McCallum JE, Hudson BD, Nicklin SA, Fawcett L, Markwick R, Charlton SJ, Milligan G. Author information: (1)Molecular Pharmacology Group, Institute of Molecular, Cell, and Systems Biology (A.E.M., G.C., L.J., J.E.M., B.D.H., G.M.) and Institute of Cardiovascular and Medical Sciences, (J.E.M., S.A.N.), College of Medical, Veterinary and Life Sciences, University of Glasgow, Glasgow, Scotland, United Kingdom; Laboratory of Computational Medicine, Biostatistics Unit, Faculty of Medicine, Autonomous University of Barcelona, Bellaterra, Spain (G.C.); and Novartis Institutes for Biomedical Research, Horsham, United Kingdom (T.C.K., L.F., R.M., S.J.C.). Lack of high potency agonists has restricted analysis of the G protein-coupled receptor GPR35. Moreover, marked variation in potency and/or affinity of current ligands between human and rodent orthologs of GPR35 has limited their productive use in rodent models of physiology. Based on the reported modest potency of the antiasthma and antiallergic ligands cromolyn disodium and nedocromil sodium, we identified the related compounds lodoxamide and bufrolin as high potency agonists of human GPR35. Unlike previously identified high potency agonists that are highly selective for human GPR35, both lodoxamide and bufrolin displayed equivalent potency at rat GPR35. Further synthetic antiallergic ligands, either sharing features of the standard surrogate agonist zaprinast, or with lodoxamide and bufrolin, were also shown to display agonism at either human or rat GPR35. Because both lodoxamide and bufrolin are symmetric di-acids, their potential mode of binding was explored via mutagenesis based on swapping between the rat and human ortholog nonconserved arginine residues within proximity of a key conserved arginine at position 3.36. Computational modeling and ligand docking predicted the contributions of different arginine residues, other than at 3.36, in human GPR35 for these two ligands and were consistent with selective loss of potency of either bufrolin or lodoxamide at distinct arginine mutants. The computational models also suggested that bufrolin and lodoxamide would display reduced potency at a low-frequency human GPR35 single nucleotide polymorphism. This prediction was confirmed experimentally. |
PubChem Compound | 72103 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume